molecular formula C16H13ClN4O2S B2468123 N-[(2-CHLOROPHENYL)METHYL]-2-{[5-(PYRIDIN-3-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDE CAS No. 899738-75-1

N-[(2-CHLOROPHENYL)METHYL]-2-{[5-(PYRIDIN-3-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDE

Cat. No.: B2468123
CAS No.: 899738-75-1
M. Wt: 360.82
InChI Key: QETSHGRUKJFRMC-UHFFFAOYSA-N
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Description

N-[(2-CHLOROPHENYL)METHYL]-2-{[5-(PYRIDIN-3-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDE is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology This compound is characterized by its unique structure, which includes a chlorophenyl group, a pyridinyl group, and an oxadiazole ring

Scientific Research Applications

N-[(2-CHLOROPHENYL)METHYL]-2-{[5-(PYRIDIN-3-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-CHLOROPHENYL)METHYL]-2-{[5-(PYRIDIN-3-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: This step involves the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions to form the 1,3,4-oxadiazole ring.

    Introduction of the Pyridinyl Group: The pyridinyl group is introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the oxadiazole intermediate.

    Attachment of the Chlorophenyl Group: The chlorophenyl group is typically introduced via a Friedel-Crafts alkylation reaction, where a chlorobenzene derivative reacts with the oxadiazole-pyridine intermediate in the presence of a Lewis acid catalyst.

    Formation of the Final Compound: The final step involves the coupling of the chlorophenyl-pyridine-oxadiazole intermediate with an acetamide derivative under appropriate reaction conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(2-CHLOROPHENYL)METHYL]-2-{[5-(PYRIDIN-3-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Lewis acids (e.g., aluminum chloride) for Friedel-Crafts reactions.

Major Products

    Sulfoxides and Sulfones: Formed through oxidation reactions.

    Reduced Derivatives: Formed through reduction reactions.

    Substituted Derivatives: Formed through substitution reactions.

Mechanism of Action

The mechanism of action of N-[(2-CHLOROPHENYL)METHYL]-2-{[5-(PYRIDIN-3-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(2-BROMOPHENYL)METHYL]-2-{[5-(PYRIDIN-3-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDE
  • **N-[(2-FLUOROPHENYL)METHYL]-2-{[5-(PYRIDIN-3-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDE
  • **N-[(2-METHYLPHENYL)METHYL]-2-{[5-(PYRIDIN-3-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDE

Uniqueness

N-[(2-CHLOROPHENYL)METHYL]-2-{[5-(PYRIDIN-3-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDE is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN4O2S/c17-13-6-2-1-4-11(13)9-19-14(22)10-24-16-21-20-15(23-16)12-5-3-7-18-8-12/h1-8H,9-10H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QETSHGRUKJFRMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)CSC2=NN=C(O2)C3=CN=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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